molecular formula C7H10N2O B1345497 2,4-Dimethyl-5-pyrimidinemethanol CAS No. 698-28-2

2,4-Dimethyl-5-pyrimidinemethanol

Cat. No. B1345497
CAS RN: 698-28-2
M. Wt: 138.17 g/mol
InChI Key: CLKRHIBHXHFDSI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-pyrimidinemethanol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.1671 . It is also known by other names such as 2,4-DIMETHYL-5-HYDROXYMETHYLPYRIMIDINE and DHMP .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-5-pyrimidinemethanol can be represented by the SMILES notation: CC1=NC=C (CO)C (C)=N1 . The compound is achiral, with no defined stereocenters or E/Z centers .


Physical And Chemical Properties Analysis

2,4-Dimethyl-5-pyrimidinemethanol is a stable compound that is not readily reactive . It has an average mass of 138.167 Da and a monoisotopic mass of 138.079315 Da .

Scientific Research Applications

Synthesis and Characterization of Pyrimidine Derivatives

Research has explored the synthesis and characterization of various pyrimidine derivatives, noting their presence in natural products and pharmaceutical agents. For instance, novel hexahydropyrimidine derivatives have been synthesized, demonstrating significant bioactivity and potential for drug development. These compounds are recognized for their roles in anti-inflammatory, analgesic, antifungal, antibacterial, and antiviral applications, also serving as prodrugs and polymer stabilizers due to their facile cleavage under mild acidic conditions (Abu-Obaid et al., 2014).

Applications in Medicine and Nonlinear Optics

Pyrimidine rings are critical in medicinal chemistry, as their structure is a component of DNA and RNA. Derivatives like thiopyrimidines have shown promising applications in nonlinear optics (NLO) and medicine. A comparative study between DFT/TDDFT and experimental analyses on phenyl pyrimidine derivatives highlighted their considerable NLO activity, recommending them for optoelectronic applications (Hussain et al., 2020).

Photophysical Properties and Antioxidant Activity

The antioxidant properties of pyrimidine derivatives have been extensively studied, revealing a wide spectrum of biological activities. Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized and evaluated for their antioxidant capabilities, showing promising results in in vitro test systems and highlighting the influence of the alkyl fragment on antioxidant activity (Rani et al., 2012).

Antiviral Activity Against Orthopoxvirus

Research on pyrimidine nucleosides modified at the 5-position with a gem diether moiety, such as 5-(dimethoxymethyl)-2'-deoxyuridine, has demonstrated significant antiviral activity against orthopoxvirus infections. This suggests the potential for developing new therapeutic leads for treating these infections, underscoring the versatility of pyrimidine derivatives in antiviral drug development (Fan et al., 2006).

Structural Insights and Molecular Recognition

The structural analysis of pyrimidine derivatives, including their crystalline forms and interactions with other molecules, provides valuable insights into their potential pharmaceutical applications. Studies on the tautomerism, twinning, and disorder in various pyrimidine salts and their interactions with carboxylic acids offer a deeper understanding of molecular recognition processes vital for drug design (Rajam et al., 2017).

Safety And Hazards

The safety data sheet for 2,4-Dimethyl-5-pyrimidinemethanol advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(2,4-dimethylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(4-10)3-8-6(2)9-5/h3,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKRHIBHXHFDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220092
Record name 2,4-Dimethyl-5-pyrimidinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-5-pyrimidinemethanol

CAS RN

698-28-2
Record name 2,4-Dimethyl-5-pyrimidinemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Dimethyl-5-pyrimidinemethanol
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Record name DHMP
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Record name 2,4-Dimethyl-5-pyrimidinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYL-5-PYRIMIDINEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9X06T9Z4T
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Synthesis routes and methods

Procedure details

One method taught in the art for making the 2-methoxy analog of DHEP is disclosed by S. Basterfield and E. C. Powell in Canadian Journal of Research, vol. 1, pp. 261-272 (1929). In this article, Basterfield and Powell describe the synthesis of a number of 2-alkoxypyrimidine derivatives, including 2-methoxy-4,6-dihydroxypyrimidine (DHMP). DHMP is prepared by condensing O-methylisourea with dimethyl malonate. Although a 75% of theoretical yield is reported in the article, the theoretical yield requires consumption of 2 equivalents of O-methylisourea to form 1 equivalent of the O-methylisourea salt of DHMP. Thus, the reported 75% yield means that 0.75 moles of DHMP salt are formed for every 2 moles of O-methylisourea utilized. The O-methylisourea is prepared by first preparing and isolating the hydrochloride salt of O-methylisourea, then neutralizing this salt with potassium hydroxide in ether to form neutral O-methylisourea, which is apparently isolated as well. At page 262 of their article, Basterfield and Powell reference the unpublished observations of Stieglitz and Basterfield, who found that O-ethylisourea can be condensed with dimethyl malonate in the absence of a base and of a solvent to obtain the O-ethylisourea salt of 2-ethoxybarbituric acid, i.e., a salt of DHEP.
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